Butanedioic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester

Description

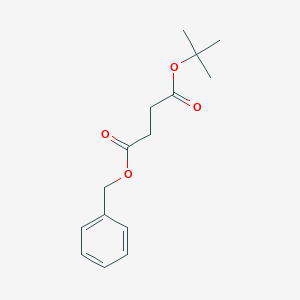

Butanedioic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester is a diester derivative of succinic acid (butanedioic acid) with two distinct ester groups: a tert-butyl (1,1-dimethylethyl) group at position 1 and a benzyl (phenylmethyl) group at position 4. Its molecular formula is C₁₅H₂₀O₄, with a molecular weight of 264.3 g/mol.

Properties

IUPAC Name |

1-O-benzyl 4-O-tert-butyl butanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-15(2,3)19-14(17)10-9-13(16)18-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRQAMLOCBVGLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469028 | |

| Record name | 1-O-benzyl 4-O-tert-butyl butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15026-16-1 | |

| Record name | 1-O-benzyl 4-O-tert-butyl butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester typically involves the esterification of butanedioic acid with tert-butyl alcohol and benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to achieve high conversion rates. The product is typically purified by distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: The major products are carboxylic acids.

Reduction: The major products are alcohols.

Substitution: The major products are substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Butanedioic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.

Industry: The compound is used in the production of polymers and resins, where it acts as a plasticizer or a cross-linking agent.

Mechanism of Action

The mechanism of action of butanedioic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release butanedioic acid and the corresponding alcohols. This hydrolysis can be catalyzed by esterases or acidic conditions. The released butanedioic acid can participate in metabolic pathways, such as the citric acid cycle, where it is converted to other metabolites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous esters of butanedioic acid, emphasizing substituent effects, applications, and research findings:

Key Comparisons:

Steric Effects: The tert-butyl group in the target compound and its analogs (e.g., mono-tert-butyl succinate) provides steric hindrance, reducing enzymatic or chemical degradation . Volatility: TMS esters (e.g., Butanedioic acid TMS ester) are highly volatile, making them suitable for gas chromatography applications, unlike the bulkier tert-butyl-benzyl derivative .

Synthetic Relevance: Substituted phenoxyacetic acid esters (e.g., 1a-1c in ) are synthesized via analogous esterification protocols, suggesting that the target compound could be prepared using similar methods (e.g., acid-catalyzed condensation of succinic acid with tert-butyl and benzyl alcohols) .

Biological Activity: Butanedioic acid derivatives with aromatic substituents, such as (benzoyloxy)-dimethyl ester, exhibit anti-inflammatory activity in vitro, as shown in studies on Lepidium sativum extracts. Fatty acid-rich fractions containing butanedioic acid TMS esters (e.g., in Solanum nigrum) demonstrate apoptosis-inducing effects in cancer cells, though the mechanism is distinct from non-silylated esters .

Industrial Applications: Long-chain diacid esters like hexadecanedioic acid mono-tert-butyl ester are used in surfactants and polymer synthesis due to their amphiphilic properties. The target compound’s shorter chain length may limit such applications but could favor pharmaceutical intermediates .

Biological Activity

Butanedioic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester, also known as tert-butyl benzyl succinate, is an organic compound with the molecular formula . This compound is of interest due to its unique structural features, which include a tert-butyl group and a benzyl ester group. Its biological activity is significant in various fields, including medicinal chemistry and industrial applications.

The compound can be synthesized through the esterification of butanedioic acid with tert-butyl alcohol and benzyl alcohol, typically using an acid catalyst such as sulfuric acid. The reaction conditions often involve refluxing in an organic solvent like toluene or dichloromethane to facilitate the process.

The biological activity of this compound can be attributed to its ability to undergo hydrolysis, releasing butanedioic acid and corresponding alcohols. This hydrolysis can be catalyzed by esterases or acidic conditions. The released butanedioic acid can participate in metabolic pathways such as the citric acid cycle.

Antioxidant Activity

Research indicates that butanedioic acid derivatives exhibit antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress. In studies, various derivatives have shown significant radical scavenging activity, suggesting potential applications in health supplements and pharmaceuticals .

Antimicrobial Activity

The compound's antimicrobial properties have been explored in several studies. It has demonstrated effectiveness against various bacterial strains, indicating its potential use as a preservative or therapeutic agent. The mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activity of butanedioic acid derivatives:

- Study on Antioxidant Properties : A study evaluated the antioxidant activity of various succinate esters, including tert-butyl benzyl succinate. The results showed that these compounds have a significant capacity to scavenge free radicals in vitro, with IC50 values indicating their potency compared to standard antioxidants .

- Antimicrobial Efficacy : Another research focused on the antimicrobial effects of butanedioic acid esters against Gram-positive and Gram-negative bacteria. The results indicated that certain concentrations effectively inhibited bacterial growth, demonstrating the compound's potential as an antimicrobial agent .

Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Butanedioic acid, 1,4-dimethyl ester | Structure | Lacks tert-butyl and benzyl groups |

| Butanedioic acid, 1-(1,1-dimethylethyl) 4-(2,5-dioxo-1-pyrrolidinyl) ester | Structure | Contains a pyrrolidinyl group |

The unique combination of tert-butyl and benzyl groups in this compound contributes to distinct chemical properties that enhance its reactivity and biological activity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.